6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate
Description
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O7S2/c1-4-28-16-7-6-13(8-17(16)29-5-2)19(27)31-18-10-30-14(9-15(18)26)11-32-21-24-23-20(33-21)22-12(3)25/h6-10H,4-5,11H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGHLKPDGZSHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyran ring, a thiadiazole moiety, and an acetamido group, which may contribute to its pharmacological properties.
Structural Features
The molecular formula of this compound is , with a molecular weight of approximately 538.61 g/mol. The structure includes functional groups that enhance its reactivity and biological activity. The presence of the thiadiazole and pyran rings is particularly noteworthy for their established roles in various biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
- Attachment of the Acetamido Group : An amide coupling reaction introduces the acetamido group using acetic anhydride or similar reagents.
- Cyclization to Form the Pyran Ring : A β-keto ester undergoes cyclization to create the pyranone structure.
- Final Esterification : The benzoate moiety is introduced through an esterification reaction.
Biological Activity
The biological activities associated with this compound are diverse and include:
Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism may involve the interaction of the thiadiazole ring with metal ions in enzyme active sites, leading to inhibition of critical cellular processes .
Antimicrobial Properties : The presence of the thiadiazole and pyran rings suggests potential antimicrobial activity. Research has shown that derivatives containing these moieties can inhibit bacterial growth effectively.
Mechanism of Action : The mechanism by which this compound exerts its biological effects is likely multifaceted:
- The thiadiazole ring may interact with specific enzymes or receptors.
- The pyranone structure can participate in hydrogen bonding with amino acid residues in target proteins.
These interactions could lead to altered enzymatic activity or receptor modulation, contributing to its therapeutic effects.
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
Comparison with Similar Compounds
Thiadiazole-Pyran Hybrids (Series 4a-4q)
describes a series of compounds (4a-4q) with a pyran-thiadiazole backbone but varying benzamido substituents. Key differences include:
| Compound | Substituent on Thiadiazole | Key Properties |
|---|---|---|
| Target | 3,4-Diethoxybenzoate | Likely moderate lipophilicity due to ethoxy groups; enhanced steric bulk |
| 4a | 2-Methylbenzamido | Higher lipophilicity (methyl group) |
| 4d | 2-Methoxybenzamido | Improved solubility (polar methoxy group) |
Structural Implications :
- Diethoxy Substitution : The 3,4-diethoxy groups in the target compound may enhance metabolic stability compared to methyl/methoxy analogs, as ethoxy groups resist oxidative degradation .
- Bioactivity : Analogs with electron-withdrawing substituents (e.g., nitro) show stronger enzyme inhibition, suggesting the target’s diethoxy groups (electron-donating) might prioritize solubility over potency .
Cefazolin (Cephalosporin Antibiotic)
Cefazolin () shares a thiadiazole-thioether motif but differs in core structure (β-lactam vs. pyran):
| Property | Target Compound | Cefazolin |
|---|---|---|
| Core Structure | 4-Oxo-pyran | β-Lactam cephalosporin |
| Thiadiazole Group | 5-Acetamido | 5-Methyl |
| Bioactivity | Not specified (assumed enzymatic) | Antibacterial (cell wall synthesis inhibition) |
Functional Insights :
Simple Thiadiazole Derivatives ()
lists thiadiazole derivatives with acetamido groups, such as N-(1,3,4-thiadiazol-2-yl)acetamide . Comparisons include:
| Compound | Complexity | Key Feature |
|---|---|---|
| Target | High (pyran + benzoate) | Multifunctional; potential for targeted delivery |
| N-(Thiadiazol-2-yl)acetamide | Low | Limited bioavailability (small size) |
Metabolic Considerations :
- The target’s pyran and benzoate groups likely reduce renal clearance compared to simpler thiadiazoles, prolonging half-life .
Research Findings and Implications
- Synthetic Flexibility : The target compound’s modular design allows for substituent tuning (e.g., replacing diethoxy with nitro groups for enhanced activity) .
- Stability : The acetamido-thiadiazole moiety resists hydrolysis, similar to cefazolin’s stability in biological systems .
- Limitations : Lack of explicit bioactivity data for the target compound necessitates further studies to validate assumptions based on structural analogs.
Q & A
Q. How is the compound synthesized, and what key reaction parameters must be controlled?
The synthesis involves multi-step reactions, starting with the formation of the thiadiazole core (e.g., via cyclization of thiosemicarbazides with acetic anhydride) followed by coupling with the pyran and benzoate moieties. Critical parameters include:
- Temperature : Maintaining 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thioether linkage .
- Reaction time : Extended reflux (8–12 hours) ensures complete esterification of the benzoate group .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the final product .
Q. What analytical methods confirm the structure and purity of the compound?
- NMR spectroscopy : and NMR verify regiochemistry (e.g., acetamido group integration at δ 2.1 ppm) and ester linkage confirmation .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for : 542.11) .
- HPLC : Purity >95% assessed using a C18 column with UV detection at 254 nm .
Q. What preliminary biological activities are reported for structurally analogous compounds?
- Antimicrobial activity : Thiadiazole derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anticancer potential : Pyran-containing analogs show IC values of 10–50 µM in MCF-7 breast cancer cells via apoptosis induction .
- Enzyme inhibition : Thiadiazole-thioether motifs inhibit COX-2 with values < 100 nM in vitro .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining purity, and what contradictions exist between reported methods?
- Optimization strategies :
- Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 8 hours) and improve yield by 15–20% .
- Replace traditional bases (e.g., NaOH) with DBU for milder esterification conditions, minimizing hydrolysis .
- Contradictions :
- Some protocols report >90% yields using THF, while others note <60% due to solvent polarity effects on intermediate solubility .
- Conflicting data on the necessity of inert atmospheres for thioether formation suggest substrate-specific sensitivity .
Q. How can discrepancies in biological activity data across studies be resolved?
- Standardized assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Dose-response validation : Repeat cytotoxicity assays (e.g., MTT) with triplicate measurements to address IC inconsistencies .
- Target validation : Confirm mechanism via knockout studies (e.g., CRISPR-Cas9 for COX-2) to verify specificity .
Q. What strategies are used to study structure-activity relationships (SAR) for the thiadiazole and pyran moieties?
- Functional group substitution :
- Replace the acetamido group with propionamido to assess hydrophobicity effects on membrane permeability .
- Modify diethoxybenzoate to methoxy or nitro derivatives to probe electronic effects on target binding .
- Molecular docking : Compare binding poses of analogs with COX-2 (PDB: 5KIR) to identify critical hydrogen bonds (e.g., between thiadiazole-S and Arg120) .
Q. How does the compound interact with biological targets at the molecular level?
- Biophysical assays :
- Surface plasmon resonance (SPR) measures binding kinetics (, ) to human serum albumin .
- Fluorescence quenching studies reveal interactions with DNA gyrase (ΔF values correlate with inhibition potency) .
- Metabolic stability : Microsomal assays (human liver microsomes) assess CYP450-mediated degradation (t > 60 minutes suggests suitability for in vivo studies) .
Q. What comparative studies highlight the uniqueness of this compound against analogs?
- Activity comparison :
| Analog | Structural Variation | Biological Activity |
|---|---|---|
| Compound A | Thiophene instead of pyran | Lower anticancer activity (IC: 75 µM) |
| Compound B | Methoxy instead of diethoxy | Reduced COX-2 inhibition (: 250 nM) |
- Computational analysis : QSAR models indicate the diethoxy group enhances lipophilicity (clogP = 3.2), improving blood-brain barrier penetration vs. analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
